An In-depth Technical Guide to the Synthesis of trans-Cevimeline Hydrochloride
An In-depth Technical Guide to the Synthesis of trans-Cevimeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456), the cis-isomer of 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a cholinergic agent that acts as a muscarinic M1 and M3 receptor agonist.[1][2][3] This activity stimulates exocrine glands, leading to increased secretion of saliva and sweat.[3] Consequently, Cevimeline Hydrochloride is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome.[1] This technical guide provides a comprehensive overview of the synthetic pathways for trans-Cevimeline Hydrochloride, with a focus on the core chemical transformations, experimental protocols, and data-driven insights relevant to drug development professionals.
Core Synthesis Pathway
The most common synthetic route to Cevimeline commences with quinuclidin-3-one (B120416) and proceeds through a series of key transformations, including epoxidation, nucleophilic ring-opening of the epoxide, and subsequent cyclization to form the characteristic spiro[1,3-oxathiolane-5,3'-quinuclidine] core structure. The final crucial step involves the separation of the desired cis-isomer (Cevimeline) from the trans-isomer. While the target therapeutic agent is the cis-isomer, understanding the synthesis of the trans-isomer is critical as it is a significant byproduct that often requires isomerization or separation.
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic pathway for Cevimeline Hydrochloride.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis of Cevimeline, with a focus on the formation of the trans-isomer as a key component of the reaction mixture.
Step 1: Epoxidation of Quinuclidin-3-one
The initial step involves the conversion of quinuclidin-3-one to its corresponding epoxide using a Corey-Chaykovsky reaction.
Protocol: A mixture of the hydrochloric salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium (B8643921) iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5°C in an ice/water bath under a nitrogen atmosphere.[4] A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise over 45 minutes.[4] The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.[4] After cooling back to 0-5°C, the reaction mixture is poured into an ice/water mixture (500 g), and sodium chloride (300 g) is added.[4]
Step 2: Ring-Opening of the Epoxide with Thioacetic Acid
The epoxide intermediate is subsequently reacted with a thiolating agent to introduce the sulfur atom necessary for the oxathiolane ring. Thioacetic acid is a commonly used and safer alternative to hydrogen sulfide (B99878) gas.
Protocol: A solution of the epoxide of 3-methylenequinuclidine (54 g, 388.5 mmol) in toluene (B28343) (200 mL) is cooled to 0-5°C.[4] Thioacetic acid is added dropwise over 10-15 minutes. The mixture is stirred at 0-5°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2 hours.[4] The resulting precipitate, 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt, is filtered and washed with toluene.[4]
Step 3: Cyclization to form cis/trans-Cevimeline
The thiol intermediate undergoes an acid-catalyzed cyclization with an acetaldehyde derivative to yield a mixture of cis- and trans-Cevimeline.
Protocol: To a solution of 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt (3 g, 10.3 mmol) in iso-propanol (50 mL), p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol) is added, and the mixture is heated to reflux for 3.5 hours.[4] After cooling to room temperature, acetaldehyde diethyl acetal (B89532) (6.1 g, 51.5 mmol) is added, and the mixture is refluxed for an additional 3 hours.[4] The solvent is evaporated, and the residue is dissolved in dichloromethane (B109758).[4]
Step 4: Isomerization and Purification of cis-Cevimeline
The mixture of cis- and trans-isomers can be subjected to an isomerization step to enrich the desired cis-isomer, followed by purification. The trans-compound can be isomerized to the cis-form (cevimeline) by treatment with an acidic catalyst such as an organic sulfonic acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., SnCl4, BF3) in a suitable solvent like toluene.[5]
Protocol for Isomerization: A racemic mixture of cis/trans cevimeline (10.0 g) with a ratio of approximately 65:35 is dissolved in dichloromethane (200 ml).[6] The solution is cooled to -5 to 0°C, and anhydrous titanium tetrachloride (3.5 ml) is added dropwise.[6] The reaction is stirred for 24 hours at 20 to 30°C.[6]
Protocol for Purification by Salt Formation: The enriched cis-isomer mixture is purified by forming a salt, typically with an acid like camphorsulfonic acid, followed by recrystallization.[7] The purified salt is then treated with a base to liberate the free base of cis-Cevimeline, which is subsequently converted to the hydrochloride salt. A process for purification can yield Cevimeline hydrochloride with a cis-isomer purity of >99.5%.[7] Another method using di-isopropyl ether for purification can yield the product with a cis isomer purity of >97%.[6]
A method for separating the cis and trans isomers involves salification with a chiral acid, such as L-(-)-dibenzoyl tartaric acid, followed by recrystallization to obtain the salt of the cis isomer.[8]
Step 5: Formation of Cevimeline Hydrochloride
The final step involves the formation of the hydrochloride salt of the purified cis-Cevimeline.
Protocol: The purified cis-Cevimeline free base is dissolved in a suitable solvent like di-isopropyl ether. The solution is cooled to 0 to 10°C, and an isopropanolic HCl solution is added to acidify the mixture.[6] The precipitated solid is stirred, filtered, and washed with chilled di-isopropyl ether.[6] The final product is dried under vacuum.
Quantitative Data
The following table summarizes key quantitative data reported in the literature for various stages of the Cevimeline synthesis.
| Step | Starting Material | Product | Reagents/Conditions | Yield | Purity/Ratio | Reference |
| Epoxidation | 3-quinuclidinone hydrochloride | Epoxide of 3-methylenequinuclidine | Trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO | 54% | - | |
| Ring-Opening | Epoxide of 3-methylenequinuclidine | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | Thioacetic acid, toluene | 68% | - | [4] |
| Cyclization | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | p-TSA, acetaldehyde diethyl acetal, isopropanol | 89% | 3:1 cis/trans | |
| Cyclization | 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine | Racemic camphorsulfonic acid, acetaldehyde diethyl acetal, isopropanol | 64% | 3.5:1 cis/trans | |
| Isomerization & Purification | cis/trans-Cevimeline mixture (65:35) | cis-Cevimeline hydrochloride | Titanium tetrachloride, dichloromethane | - | >90% cis | [6] |
| Purification | cis/trans-Cevimeline mixture | cis-Cevimeline hydrochloride | Sulfuric acid, DIPE | - | >97% cis | [6] |
Mechanism of Action: Signaling Pathway
Cevimeline exerts its therapeutic effect by acting as an agonist at muscarinic M1 and M3 receptors.[1][9] The activation of M3 receptors on salivary gland cells triggers a signaling cascade that results in increased saliva secretion.
Caption: Signaling pathway of Cevimeline at the M3 muscarinic receptor.
Conclusion
The synthesis of Cevimeline Hydrochloride is a well-established process with multiple reported pathways. The key challenges lie in the safe handling of reagents, optimizing reaction conditions to favor the formation of the desired cis-isomer, and efficient purification to meet pharmaceutical standards. This guide provides a consolidated overview of the synthetic methodologies and associated data, offering a valuable resource for researchers and professionals in the field of drug development. The provided experimental protocols and quantitative data can serve as a foundation for process optimization and scale-up activities.
References
- 1. Cevimeline - Wikipedia [en.wikipedia.org]
- 2. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine - Google Patents [patents.google.com]
- 5. Portico [access.portico.org]
- 6. US20110301352A1 - Process for the preparation of cis-2-methylspiro (1, 3-oxathiolane 5-3') quinuclidine - Google Patents [patents.google.com]
- 7. US8143400B2 - Process for the preparation and purification of cis-2-methylspiro(1,3-oxathiolane-5,3â²)quiniclidine hydrochloride - Google Patents [patents.google.com]
- 8. CN101798311A - Method for preparing cis cevimeline - Google Patents [patents.google.com]
- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
